Disodium 2-hydroxypentanedioate

Description

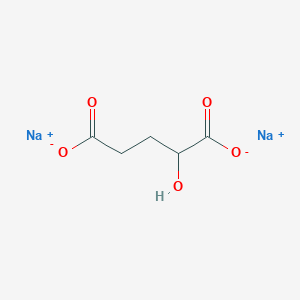

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2889-31-8 (Parent) | |

| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00961324 | |

| Record name | Disodium 2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-21-1 | |

| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Disodium 2-hydroxypentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Properties

Disodium 2-hydroxypentanedioate is the disodium salt of 2-hydroxyglutaric acid. Its core properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅H₆Na₂O₅ | [1][2][3] |

| Molecular Weight | 192.08 g/mol | [1][2][3] |

| Appearance | White to off-white powder or crystalline solid | N/A |

| Melting Point | >291°C (decomposes) | [4] |

| Solubility | Soluble in water (up to 100 mM) | [5] |

| Soluble in PBS (pH 7.2) at 10 mg/mL | [4] | |

| pKa | Data not available for the disodium salt. |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source(s) |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 101 Ų | [1] |

| Complexity | 130 | [1] |

Synthesis and Characterization

Synthesis Protocol

Materials:

-

2-hydroxyglutaric acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol (or other suitable anti-solvent)

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve a known quantity of 2-hydroxyglutaric acid in a minimal amount of deionized water in a reaction flask with stirring.

-

Neutralization: Slowly add a stoichiometric amount (2 molar equivalents) of a sodium base solution (e.g., 1 M NaOH) to the 2-hydroxyglutaric acid solution. Monitor the pH of the reaction mixture continuously. The target pH should be neutral (approximately 7.0).

-

Precipitation: Once neutralization is complete, the disodium salt can be isolated. If the salt is not readily soluble, it may precipitate out of the solution. If it is soluble, an anti-solvent such as ethanol can be slowly added to the aqueous solution with vigorous stirring to induce precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or excess base.

-

Drying: Dry the purified this compound under vacuum to remove residual solvent.

Note: The precise conditions, such as solvent volumes and drying time, would need to be optimized for a specific scale of reaction.

Spectral Data (Reference)

Specific experimental NMR, FT-IR, and Mass Spectrometry data for this compound are not widely available in public databases. The following data for L-2-hydroxyglutaric acid are provided as a reference. The presence of sodium ions in the disodium salt would likely result in subtle shifts in the spectral data, particularly for the carboxyl groups.

2.2.1. NMR Spectroscopy (for L-2-Hydroxyglutaric Acid)

-

¹H NMR (500 MHz, H₂O, pH 7.0):

-

δ 4.01 ppm (t, 1H, C2-H)

-

δ 2.25 ppm (m, 2H, C4-H₂)

-

δ 1.98 ppm (m, 1H, C3-H)

-

δ 1.83 ppm (m, 1H, C3-H)[6]

-

-

¹³C NMR (125 MHz, H₂O, pH 7.0):

-

δ 182.5 ppm (C1)

-

δ 181.9 ppm (C5)

-

δ 74.8 ppm (C2)

-

δ 36.0 ppm (C4)

-

δ 33.7 ppm (C3)[6]

-

2.2.2. FT-IR Spectroscopy (General Interpretation)

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

O-H stretch: A broad band around 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch: Bands in the region of 3000-2850 cm⁻¹ from the alkyl chain.

-

C=O stretch (carboxylate): Strong, broad absorption bands in the region of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups.

-

C-O stretch: Bands in the 1300-1000 cm⁻¹ region.

2.2.3. Mass Spectrometry (for 2-Hydroxyglutaric Acid)

-

LC-MS (Negative Ion Mode): A prominent peak would be expected at an m/z corresponding to the [M-H]⁻ ion of the free acid (C₅H₇O₅⁻), which has a calculated mass of approximately 147.03.[6]

Biological Activity and Signaling Pathways

This compound, as a source of 2-hydroxyglutarate (2-HG), plays a significant role in cellular metabolism and signaling, particularly in the context of certain diseases.

Inhibition of α-Ketoglutarate-Dependent Dioxygenases

2-Hydroxyglutarate is structurally similar to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle and a crucial cofactor for a large family of enzymes known as α-KG-dependent dioxygenases.[7] These enzymes are involved in various cellular processes, including histone demethylation, DNA modification, and hypoxia sensing. 2-HG acts as a competitive inhibitor of many α-KG-dependent dioxygenases.[7] This inhibition can lead to widespread epigenetic changes and alterations in cellular signaling.

References

- 1. echemi.com [echemi.com]

- 2. apexbt.com [apexbt.com]

- 3. D-α-Hydroxyglutaric acid (disodium) - MedChem Express [bioscience.co.uk]

- 4. D-2-HYDROXYPENTANEDIOIC ACID DISODIUM SALT | 103404-90-6 [amp.chemicalbook.com]

- 5. (RS)-2-Hydroxyglutaric acid disodium salt | Tocris Bioscience [tocris.com]

- 6. L-2-Hydroxyglutaric acid | C5H8O5 | CID 439939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Discovery and Synthesis of Disodium 2-hydroxypentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutaric acid (2-HG), has emerged from relative obscurity to become a molecule of significant interest in the fields of oncology and metabolic research. Initially identified as a minor metabolite, its role as an oncometabolite in various cancers has spurred intensive investigation into its synthesis, biological functions, and therapeutic potential. This technical guide provides a comprehensive overview of the discovery of 2-HG's biological significance, detailed protocols for its chemical synthesis, and an exploration of its impact on cellular signaling pathways.

Discovery and Biological Significance

The discovery of this compound's importance is intrinsically linked to the study of cancer metabolism. While the compound itself has been known for some time, its pivotal role as an oncometabolite was a more recent and groundbreaking revelation.

Early Observations and Identification as an Oncometabolite

2-Hydroxyglutaric acid was initially identified as a metabolite in patients with rare inherited metabolic disorders known as 2-hydroxyglutaric acidurias. However, its broader significance became apparent with the discovery of mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate. This accumulation of 2-HG to millimolar concentrations in cancer cells established it as a key oncometabolite.

Enantiomers and Their Distinct Roles

2-Hydroxyglutaric acid exists as two enantiomers, D-2-HG and L-2-HG. The D-enantiomer is the primary form produced by mutant IDH enzymes. Both enantiomers are structurally similar to the key metabolic intermediate α-ketoglutarate, enabling them to act as competitive inhibitors of α-KG-dependent dioxygenases.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through a two-step process: the synthesis of α-ketoglutaric acid followed by its reduction to 2-hydroxyglutaric acid and subsequent conversion to the disodium salt.

Synthesis of α-Ketoglutaric Acid

A common method for the synthesis of α-ketoglutaric acid involves the condensation of diethyl oxalate and diethyl succinate.

Experimental Protocol:

-

Step 1: Preparation of Sodium Ethoxide. In a three-necked flask equipped with a stirrer and condenser, sodium metal is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide.

-

Step 2: Condensation Reaction. To the sodium ethoxide solution, diethyl oxalate is added, followed by the dropwise addition of diethyl succinate. The reaction mixture is stirred at room temperature.

-

Step 3: Hydrolysis and Acidification. The resulting ester is hydrolyzed with a strong acid, such as hydrochloric acid, to yield crude α-ketoglutaric acid.

-

Step 4: Purification. The crude product is then purified by recrystallization.

Reduction of α-Ketoglutaric Acid to 2-Hydroxyglutaric Acid

The ketone group of α-ketoglutaric acid can be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol:

-

Step 1: Dissolution. α-Ketoglutaric acid is dissolved in a suitable solvent, typically a protic solvent like ethanol or methanol.

-

Step 2: Reduction. Sodium borohydride is slowly added to the solution while maintaining a controlled temperature, often at 0°C to manage the exothermic reaction. The reaction is stirred for a specified period to ensure complete reduction.

-

Step 3: Quenching and Work-up. The reaction is carefully quenched with an acid to neutralize any excess borohydride and to protonate the resulting alkoxide.

-

Step 4: Isolation and Purification. The 2-hydroxyglutaric acid is then isolated and purified, for example, by extraction and recrystallization.

Formation of this compound

The final step involves the conversion of 2-hydroxyglutaric acid to its disodium salt.

Experimental Protocol:

-

Step 1: Dissolution. Purified 2-hydroxyglutaric acid is dissolved in water.

-

Step 2: Neutralization. A stoichiometric amount (two equivalents) of sodium hydroxide solution is slowly added to the acidic solution until a neutral pH is achieved.

-

Step 3: Isolation. The water is then removed under reduced pressure to yield the solid this compound.

Data Presentation

| Step | Reactants | Reagents/Solvents | Typical Yield | Purity |

| Synthesis of α-Ketoglutaric Acid | Diethyl oxalate, Diethyl succinate | Sodium, Absolute ethanol, Hydrochloric acid | 70-80% | >98% |

| Reduction to 2-Hydroxyglutaric Acid | α-Ketoglutaric acid | Sodium borohydride, Ethanol, Hydrochloric acid | 85-95% | >99% |

| Formation of Disodium Salt | 2-Hydroxyglutaric acid | Sodium hydroxide, Water | Quantitative | >99% |

Signaling Pathways and Mechanism of Action

The primary mechanism by which 2-HG exerts its effects is through the competitive inhibition of α-ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in various cellular processes, including epigenetic regulation and collagen synthesis.

Inhibition of α-KG-Dependent Dioxygenases

Enzymes such as histone demethylases (e.g., KDM family) and the TET (ten-eleven translocation) family of DNA hydroxylases utilize α-KG as a cosubstrate. By mimicking α-KG, 2-HG binds to the active site of these enzymes, thereby inhibiting their activity. This leads to widespread alterations in histone and DNA methylation patterns, ultimately affecting gene expression and promoting tumorigenesis.

Caption: Competitive inhibition of α-KG-dependent dioxygenases by 2-HG.

Experimental Workflow for Synthesis

The overall workflow for the synthesis of this compound is a sequential process involving synthesis of the precursor, reduction, and finally, salt formation.

Caption: Workflow for the synthesis of this compound.

Conclusion

The journey of this compound from a little-known metabolite to a key player in cancer biology highlights the importance of metabolomics in understanding disease. The synthetic routes outlined in this guide provide a framework for researchers to produce this valuable compound for further investigation. A deeper understanding of its synthesis and biological interactions will continue to fuel the development of novel therapeutic strategies targeting metabolic vulnerabilities in cancer and other diseases.

An In-Depth Technical Guide to Disodium 2-hydroxypentanedioate and its Critical Role in 2-Hydroxyglutaric Aciduria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutaric acid (2-HG), is a pivotal molecule in the study of a group of rare neurometabolic disorders known as 2-hydroxyglutaric acidurias (2-HGA). These inherited metabolic diseases are characterized by the accumulation of either D-2-hydroxyglutarate (D-2-HG), L-2-hydroxyglutarate (L-2-HG), or both, in various bodily fluids and tissues. The pathophysiology of these conditions is intrinsically linked to the stereoisomer of 2-HG that accumulates, leading to a range of severe neurological symptoms. This technical guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its profound connection to the pathophysiology, diagnosis, and potential therapeutic strategies for 2-hydroxyglutaric acidurias. Detailed experimental protocols for the quantification of 2-HG and the assessment of related enzyme activities are provided, alongside a summary of key quantitative data. This document aims to serve as a critical resource for researchers and professionals engaged in the study and development of diagnostics and therapeutics for these debilitating disorders.

Introduction to this compound and 2-Hydroxyglutaric Aciduria

This compound is the stable salt form of 2-hydroxyglutaric acid, an endogenous metabolite. Its chemical formula is C₅H₆Na₂O₅.[1] The presence of a chiral center at the second carbon atom gives rise to two stereoisomers: D-2-hydroxyglutarate and L-2-hydroxyglutarate. In healthy individuals, both enantiomers are present at low levels. However, in 2-hydroxyglutaric acidurias, genetic defects lead to the significant accumulation of one or both of these stereoisomers, resulting in progressive brain damage.[2][3]

There are three main types of 2-hydroxyglutaric aciduria:

-

L-2-hydroxyglutaric aciduria (L-2-HGA) : Characterized by the accumulation of L-2-hydroxyglutarate.

-

D-2-hydroxyglutaric aciduria (D-2-HGA) : Characterized by the accumulation of D-2-hydroxyglutarate, which is further subdivided into Type I and Type II.

-

Combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA) : Characterized by the accumulation of both D- and L-2-hydroxyglutarate.

This guide will delve into the specifics of each of these conditions and the central role of the accumulating 2-hydroxyglutarate.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₅H₆Na₂O₅ |

| Molecular Weight | 192.08 g/mol |

| Synonyms | Disodium 2-hydroxyglutarate, 2-Hydroxyglutaric acid disodium salt, (R)-2-Hydroxyglutaric acid disodium salt, (S)-2-Hydroxyglutaric acid disodium salt |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Pathophysiology and Genetic Basis of 2-Hydroxyglutaric Acidurias

The accumulation of 2-hydroxyglutarate is the hallmark of 2-HGA and is directly linked to the underlying genetic defects and the subsequent pathophysiology.

L-2-Hydroxyglutaric Aciduria (L-2-HGA)

L-2-HGA is an autosomal recessive disorder caused by mutations in the L2HGDH gene.[4] This gene encodes for L-2-hydroxyglutarate dehydrogenase, a mitochondrial enzyme responsible for the oxidation of L-2-hydroxyglutarate to α-ketoglutarate (α-KG).[5] Loss-of-function mutations in L2HGDH lead to the accumulation of L-2-HG.[4] The pathophysiology is thought to involve the competitive inhibition of α-KG-dependent dioxygenases by L-2-HG, which is structurally similar to α-KG.[6] This inhibition can lead to alterations in histone and DNA methylation, affecting gene expression and cellular differentiation.

D-2-Hydroxyglutaric Aciduria (D-2-HGA)

D-2-HGA is classified into two types based on the underlying genetic cause.

-

D-2-HGA Type I : This is an autosomal recessive disorder caused by mutations in the D2HGDH gene, which encodes the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase.[1][7] This enzyme is responsible for converting D-2-hydroxyglutarate to α-ketoglutarate.[7] Inactivating mutations in D2HGDH lead to the accumulation of D-2-HG.

-

D-2-HGA Type II : This form is typically caused by heterozygous gain-of-function mutations in the IDH2 gene, which encodes the mitochondrial enzyme isocitrate dehydrogenase 2.[1][2][3] These mutations confer a neomorphic activity on the enzyme, causing it to reduce α-ketoglutarate to D-2-hydroxyglutarate in an NADPH-dependent manner.[8] This leads to a significant accumulation of D-2-HG.[8]

The accumulation of D-2-HG in both types of D-2-HGA also leads to the competitive inhibition of α-KG-dependent dioxygenases, contributing to the pathophysiology.[9]

Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2-HGA)

This severe form of the disease is caused by mutations in the SLC25A1 gene, which encodes the mitochondrial citrate carrier.[2] This carrier is responsible for transporting citrate out of the mitochondria, which is a precursor for cytosolic α-ketoglutarate. The exact mechanism by which defects in this carrier lead to the accumulation of both D- and L-2-HG is still under investigation.

Signaling Pathway of 2-Hydroxyglutarate-Mediated Pathophysiology

Caption: Genetic defects leading to 2-HG accumulation and downstream pathophysiology.

Quantitative Data Summary

The following tables summarize key quantitative data related to 2-hydroxyglutarate and 2-hydroxyglutaric acidurias.

Table 1: Urinary 2-Hydroxyglutarate Levels in 2-HGA Patients

| Condition | D-2-HG (mmol/mol creatinine) | L-2-HG (mmol/mol creatinine) |

| Healthy Controls | < 10 | < 20 |

| D-2-HGA Type I | > 500 | Normal |

| D-2-HGA Type II | > 1000 | Normal |

| L-2-HGA | Normal | > 500 |

| D,L-2-HGA | Elevated | Elevated |

Data are approximate and can vary between individuals.

Table 2: 2-Hydroxyglutarate Levels in IDH-Mutant Glioma

| Sample Type | IDH-Mutant (ng/mL or ng/g) | IDH-Wildtype (ng/mL or ng/g) |

| Urine | Median: 2,780 | Median: 1,625 |

| Serum | Median: 132 | Median: 126 |

| Tumor Tissue | 5,000 - 35,000 | < 100 |

Data compiled from multiple studies.[1][2]

Table 3: Inhibition Constants (Ki) of α-KG-Dependent Dioxygenases by 2-HG

| Enzyme | Inhibitor | Ki (mM) |

| KDM5B/JARID1B/PLU-1 | L-2-HG | 0.628 ± 0.036 |

| KDM5B/JARID1B/PLU-1 | D-2-HG | 10.87 ± 1.85 |

Data from in vitro enzyme inhibition assays.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and 2-hydroxyglutaric aciduria.

Synthesis of this compound

Objective: To synthesize 2-hydroxyglutaric acid and convert it to its disodium salt.

Materials:

-

α-Ketoglutaric acid

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Distilled water

Procedure:

-

Reduction of α-Ketoglutaric Acid:

-

Dissolve α-ketoglutaric acid in distilled water.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution while stirring. The reaction is exothermic and will produce hydrogen gas.

-

Continue stirring in the ice bath for 2-3 hours.

-

Slowly add hydrochloric acid to neutralize the excess sodium borohydride and adjust the pH to approximately 2.

-

-

Extraction of 2-Hydroxyglutaric Acid:

-

Extract the aqueous solution multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the diethyl ether under reduced pressure to obtain crude 2-hydroxyglutaric acid.

-

-

Formation of this compound:

-

Dissolve the crude 2-hydroxyglutaric acid in a minimal amount of ethanol.

-

Prepare a solution of sodium hydroxide in ethanol.

-

Slowly add the ethanolic NaOH solution to the 2-hydroxyglutaric acid solution until the pH is neutral (approximately 7).

-

The disodium salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Quantification of D- and L-2-Hydroxyglutarate in Urine by LC-MS/MS

Objective: To accurately quantify the enantiomers of 2-hydroxyglutarate in urine samples.

Materials:

-

Urine samples

-

Stable isotope-labeled internal standards (¹³C₅-D-2-HG and ¹³C₅-L-2-HG)

-

Diacetyl-L-tartaric anhydride (DATAN) derivatizing agent

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a chiral column (e.g., CHIROBIOTIC R)

Procedure:

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Centrifuge to remove any precipitate.

-

To 50 µL of urine, add the internal standard solution.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried sample, add a solution of DATAN in acetonitrile.

-

Incubate at 60°C for 30 minutes.

-

Evaporate the derivatization reagent to dryness.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto the LC-MS/MS system.

-

Use a chiral column to separate the diastereomeric derivatives of D- and L-2-HG.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and water with formic acid.

-

Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of D- and L-2-HG standards.

-

Calculate the concentration of D- and L-2-HG in the urine samples by comparing their peak area ratios to the internal standard with the calibration curve.

-

LC-MS/MS Analysis Workflow

Caption: Workflow for the quantification of 2-HG enantiomers by LC-MS/MS.

L-2-Hydroxyglutarate Dehydrogenase (L-2-HGDH) Activity Assay in Cell Lysates

Objective: To measure the enzymatic activity of L-2-HGDH in cell lysates.

Materials:

-

Cultured cells (fibroblasts or lymphoblasts)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Stable-isotope-labeled L-2-hydroxyglutarate (e.g., ¹³C₅-L-2-HG)

-

Reaction buffer (containing cofactors such as FAD)

-

LC-MS/MS system

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer.

-

Initiate the reaction by adding the stable-isotope-labeled L-2-hydroxyglutarate substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

-

Product Quantification:

-

Centrifuge the quenched reaction mixture to pellet precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the product, stable-isotope-labeled α-ketoglutarate, that was formed.

-

-

Calculation of Enzyme Activity:

-

Calculate the L-2-HGDH activity as the amount of product formed per unit of time per amount of protein (e.g., nmol/hour/mg protein).

-

Conclusion

This compound is a crucial molecule for understanding the pathogenesis of 2-hydroxyglutaric acidurias. The accumulation of its corresponding acid, 2-hydroxyglutarate, due to specific genetic defects, leads to severe neurological dysfunction. This technical guide has provided an in-depth overview of the chemical properties of this compound, the pathophysiology of the related disorders, and detailed experimental protocols for its study. The presented quantitative data and workflows are intended to be a valuable resource for researchers and clinicians working towards the development of novel diagnostic tools and therapeutic interventions for these devastating diseases. Further research into the precise molecular mechanisms by which 2-hydroxyglutarate exerts its toxic effects will be critical for the development of targeted therapies.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Development and implementation of a novel assay for L-2-hydroxyglutarate dehydrogenase (L-2-HGDH) in cell lysates: L-2-HGDH deficiency in 15 patients with L-2-hydroxyglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Hydroxyglutaric acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to Disodium 2-hydroxypentanedioate: Chemical Structure, Stereoisomers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutaric acid (2-HG), is a chiral molecule with two stereoisomers: Disodium (R)-2-hydroxypentanedioate (D-2HG) and Disodium (S)-2-hydroxypentanedioate (L-2HG). These enantiomers have emerged as critical players in cellular metabolism and signaling, with significant implications in oncology and rare metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological functions of these compounds. It includes detailed tables of their physicochemical properties, step-by-step experimental protocols for their analysis, and diagrams of key signaling pathways they modulate.

Chemical Structure and Stereoisomerism

This compound is a salt of a five-carbon dicarboxylic acid with a hydroxyl group on the second carbon. The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S), which exhibit distinct biological activities.

Chemical Structure:

-

Molecular Formula: C₅H₆Na₂O₅

-

Systematic Name: this compound

-

Common Names: Disodium 2-hydroxyglutarate, 2-HG disodium salt

The two stereoisomers are:

-

Disodium (R)-2-hydroxypentanedioate (D-2HG disodium salt)

-

Disodium (S)-2-hydroxypentanedioate (L-2HG disodium salt)

Physicochemical and Spectroscopic Data

Quantitative data for the disodium salts of the two enantiomers of 2-hydroxyglutarate are summarized below. It is important to note that precise, experimentally determined physical properties such as melting points and specific optical rotations for the disodium salts are not consistently reported in the available literature. The data presented is a compilation from various chemical suppliers and databases.

| Property | Disodium (R)-2-hydroxypentanedioate | Disodium (S)-2-hydroxypentanedioate | Reference(s) |

| CAS Number | 103404-90-6 | 63512-50-5 | [1][2] |

| Molecular Formula | C₅H₆Na₂O₅ | C₅H₆Na₂O₅ | [1][2] |

| Molecular Weight | 192.08 g/mol | 192.08 g/mol | [1][2] |

| Appearance | White to off-white solid | White to off-white solid | [1][2] |

| Melting Point | >291°C (decomposition) | Not available | [1] |

| Specific Rotation | Not available for the disodium salt. | Not available for the disodium salt. | |

| ¹H-NMR (D₂O) | δ 4.0 (m, 1H, CH), 2.2 (m, 2H, CH₂), 1.9 (m, 2H, CH₂) | δ 4.0 (m, 1H, CH), 2.2 (m, 2H, CH₂), 1.9 (m, 2H, CH₂) | |

| ¹³C-NMR (D₂O) | δ 183.6 (COO), 182.0 (COO), 72.8 (CHOH), 34.2 (CH₂), 31.7 (CH₂) | δ 183.6 (COO), 182.0 (COO), 72.8 (CHOH), 34.2 (CH₂), 31.7 (CH₂) | |

| Mass Spectrum (ESI-) | m/z 147.03 [M-2Na+H]⁻ | m/z 147.03 [M-2Na+H]⁻ | |

| FTIR (THz-TDS, cm⁻¹) | 25.3, 40.0, 56.5, 73.9 | 25.6, 44.5, 48.5, 64.4 | [3][4] |

Biological Significance and Signaling Pathways

(R)- and (S)-2-hydroxyglutarate are considered oncometabolites due to their roles in promoting tumorigenesis through the inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[5][6]

Inhibition of TET DNA Demethylases

Both D-2HG and L-2HG can competitively inhibit Ten-Eleven Translocation (TET) enzymes, which are crucial for DNA demethylation. This inhibition leads to hypermethylation of DNA and altered gene expression, contributing to oncogenesis.

Modulation of the HIF-1α Pathway

The Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway is critical for cellular adaptation to low oxygen levels. L-2HG has been shown to stabilize HIF-1α by inhibiting prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes that mark HIF-1α for degradation. This leads to the activation of hypoxic gene expression programs.

Impact on mTOR Signaling

Both D- and L-2HG can influence the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. 2-HG can inhibit ATP synthase, leading to a decrease in cellular ATP levels and subsequent inhibition of mTOR signaling.

Experimental Protocols

Accurate quantification and differentiation of D- and L-2HG are crucial for research and clinical applications. Below are detailed protocols for their analysis.

Chiral Separation and Quantification by LC-MS/MS with Derivatization

This method allows for the separation and quantification of D- and L-2HG using a standard reverse-phase column after chiral derivatization.

Materials:

-

This compound standards (D-, L-, and racemic)

-

Stable isotope-labeled internal standard (e.g., ¹³C₅-DL-2-HG)

-

(+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA)

-

Water, HPLC grade

-

Biological sample (e.g., cell lysate, plasma, tissue homogenate)

Procedure:

-

Sample Preparation:

-

For cell lysates: Quench metabolism and extract metabolites using cold 80% methanol.

-

For plasma/serum: Precipitate proteins with 4 volumes of cold methanol containing the internal standard.

-

Centrifuge samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry completely under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization:

-

Prepare a fresh 50 mg/mL solution of DATAN in ACN.

-

Add 50 µL of the DATAN solution to each dried sample and standard.

-

Incubate at 70°C for 30 minutes.

-

After incubation, cool the samples to room temperature.

-

Evaporate the solvent to dryness.

-

Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the diastereomeric derivatives (e.g., start at 5% B, ramp to 95% B).

-

MS System: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized D- and L-2HG and the internal standard.

-

Workflow Diagram:

Enzymatic Assay for D-2-Hydroxyglutarate

This is a rapid and sensitive method for the specific quantification of D-2HG.

Principle: D-2-hydroxyglutarate dehydrogenase (D-2HGDH) specifically oxidizes D-2HG to α-ketoglutarate, with the concomitant reduction of NAD⁺ to NADH. The resulting NADH is then measured fluorometrically or colorimetrically.

Materials:

-

D-2-hydroxyglutarate dehydrogenase (D-2HGDH)

-

NAD⁺

-

Diaphorase

-

Resazurin (for fluorescent detection) or a tetrazolium salt (for colorimetric detection)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

D-2HG standards

-

Sample (deproteinized and neutralized)

Procedure:

-

Sample Preparation:

-

Deproteinize samples using perchloric acid or by methanol precipitation as described in the LC-MS/MS protocol.

-

Neutralize the samples to a pH between 7 and 8.

-

-

Assay Reaction:

-

Prepare a master mix containing the reaction buffer, NAD⁺, diaphorase, and resazurin.

-

Add the master mix to the wells of a 96-well plate.

-

Add the standards and samples to their respective wells.

-

Initiate the reaction by adding D-2HGDH to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Detection:

-

Measure the fluorescence (Ex/Em = 540/590 nm for resazurin) or absorbance at the appropriate wavelength for the chosen colorimetric indicator.

-

-

Quantification:

-

Generate a standard curve using the D-2HG standards.

-

Determine the concentration of D-2HG in the samples by interpolating their readings from the standard curve.

-

Logical Relationship Diagram:

Conclusion

This compound and its stereoisomers, D-2HG and L-2HG, are metabolites of significant interest in the fields of cancer biology, rare diseases, and drug development. Their ability to modulate key cellular signaling pathways through the inhibition of α-ketoglutarate-dependent dioxygenases underscores their importance as biomarkers and potential therapeutic targets. The experimental protocols provided in this guide offer robust methods for the accurate quantification and differentiation of these enantiomers, which is essential for advancing our understanding of their roles in health and disease. Further research into the precise mechanisms of action and the development of specific inhibitors will be crucial for translating these findings into clinical applications.

References

- 1. D-2-HYDROXYPENTANEDIOIC ACID DISODIUM SALT | 103404-90-6 [amp.chemicalbook.com]

- 2. 63512-50-5|Sodium (S)-2-hydroxypentanedioate|BLD Pharm [bldpharm.com]

- 3. Isomers Identification of 2-hydroxyglutarate acid disodium salt (2HG) by Terahertz Time-domain Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oncometabolite D-2-Hydroxyglutarate: A Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-hydroxyglutarate (D-2-HG), an enantiomer of 2-hydroxyglutarate, has emerged from relative obscurity to become a focal point in cancer metabolism research. Initially identified as a rare metabolite, its significance skyrocketed with the discovery that mutations in isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) lead to its massive accumulation in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This accumulation drives a cascade of cellular changes by competitively inhibiting α-ketoglutarate-dependent dioxygenases, thereby altering the epigenome, impairing DNA repair, and remodeling the tumor microenvironment. This technical guide provides an in-depth exploration of the biological significance of D-2-HG, with a focus on its molecular mechanisms, quantitative data on its effects, and detailed experimental protocols for its study. The information is tailored for researchers, scientists, and professionals involved in drug development who are investigating D-2-HG as a biomarker and therapeutic target. The disodium salt of D-2-hydroxyglutarate is a commonly utilized, stable, and water-soluble form for in vitro and in vivo experimental applications.

Introduction: The Rise of an Oncometabolite

The story of D-2-hydroxyglutarate is a compelling example of how fundamental discoveries in cancer cell metabolism can unveil novel therapeutic avenues. Under normal physiological conditions, D-2-HG is present at very low levels. However, specific heterozygous point mutations in the active sites of IDH1 and IDH2 confer a neomorphic enzymatic activity. Instead of their canonical function of converting isocitrate to α-ketoglutarate (α-KG), these mutant enzymes catalyze the NADPH-dependent reduction of α-KG to D-2-HG.[1][2] This leads to the accumulation of D-2-HG to millimolar concentrations within tumor cells, fundamentally altering their biology.[3][4] D-2-HG's structural similarity to α-KG allows it to act as a competitive inhibitor of a wide range of α-KG-dependent dioxygenases, which are critical regulators of cellular processes.[5]

The Central Mechanism: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

The primary mechanism through which D-2-HG exerts its biological effects is the competitive inhibition of α-KG-dependent dioxygenases.[5] These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation. By binding to the α-KG binding site, D-2-HG abrogates the function of these enzymes, leading to widespread downstream consequences.

Key Enzyme Families Targeted by D-2-HG:

-

Ten-Eleven Translocation (TET) Family of DNA Hydroxylases: These enzymes (TET1, TET2, TET3) are crucial for DNA demethylation, a key process in epigenetic regulation. D-2-HG-mediated inhibition of TET enzymes leads to a global increase in DNA methylation, contributing to the glioma-CpG island methylator phenotype (G-CIMP) and altered gene expression.[6][7]

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This large family of enzymes removes methyl groups from histone proteins, thereby regulating chromatin structure and gene transcription. Inhibition of JmjC-domain containing KDMs by D-2-HG results in histone hypermethylation, which can lead to the silencing of tumor suppressor genes.[4][7]

-

Prolyl Hydroxylases (PHDs): These enzymes are involved in the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). While D-2-HG can inhibit PHDs, its effect on the HIF pathway in cancer is complex and appears to be context-dependent.[4]

-

AlkB Homolog (ALKBH) Family of DNA/RNA Demethylases: These enzymes are involved in the repair of alkylated DNA bases. Inhibition of ALKBH enzymes by D-2-HG can impair DNA repair, leading to increased genomic instability.[8][9][10]

Quantitative Data: D-2-HG Concentrations and Enzyme Inhibition

The biological impact of D-2-HG is intrinsically linked to its concentration in tumor cells and its potency in inhibiting target enzymes. The following tables summarize key quantitative data from the literature.

| Cancer Type | Reported D-2-HG Concentration | Reference(s) |

| Glioma (IDH-mutant) | 5 - 35 µmol/g tissue; median 5.077 mM | [1][4][11] |

| Acute Myeloid Leukemia (AML) (IDH-mutant) | ~50-fold higher than wild-type; >700 ng/mL in serum | [12][13][14] |

| Cholangiocarcinoma (IDH-mutant) | Median 10.9 µmol/L in serum | [1][15] |

Table 1: Concentrations of D-2-Hydroxyglutarate in IDH-Mutant Cancers. This table presents the reported concentrations of D-2-HG in various cancer types harboring IDH1/2 mutations.

| Enzyme | Enzyme Family | IC50 / Ki Value (for D-2-HG) | Reference(s) |

| JMJD2A | JmjC Histone Demethylase | IC50: ~25 µM | [9] |

| JMJD2C | JmjC Histone Demethylase | IC50: 79 ± 7 µM | [4] |

| KDM5B/JARID1B/PLU-1 | JmjC Histone Demethylase | Ki: 10.87 ± 1.85 mM | [16] |

| TET1 | TET DNA Hydroxylase | 47% inhibition (concentration not specified) | [17] |

| TET2 | TET DNA Hydroxylase | 83% inhibition (concentration not specified) | [17] |

| ALKBH2 | DNA Repair Dioxygenase | IC50: 0.424 mM | [8][9] |

| ALKBH3 | DNA Repair Dioxygenase | IC50: 3.09 mM | [8] |

| HIF Prolyl Hydroxylase (PHD2) | Hypoxia Signaling | IC50: >5 mM | [9] |

Table 2: Inhibitory Potency of D-2-Hydroxyglutarate on α-Ketoglutarate-Dependent Dioxygenases. This table provides a summary of the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of D-2-HG for various target enzymes.

Visualizing the Impact of D-2-HG

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of D-2-HG, a typical experimental workflow, and its metabolic production.

Figure 1: Core Signaling Pathway of D-2-Hydroxyglutarate. This diagram illustrates the production of D-2-HG by mutant IDH enzymes and its subsequent inhibition of α-KG-dependent dioxygenases, leading to various cellular changes that promote tumorigenesis.

Figure 2: Experimental Workflow for D-2-HG Analysis. A generalized workflow for the investigation of D-2-HG, from sample preparation and quantification to functional assays and data analysis.

Figure 3: Metabolic Production of D-2-Hydroxyglutarate. This diagram illustrates the canonical reaction of wild-type IDH and the neomorphic reaction of mutant IDH, which converts α-ketoglutarate to D-2-HG.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate study of D-2-HG. The following sections provide methodologies for key experiments.

Quantification of D-2-HG by LC-MS/MS with Chiral Derivatization

Objective: To accurately quantify the D- and L-enantiomers of 2-hydroxyglutarate in biological samples.

Principle: Due to their identical mass, D- and L-2-HG cannot be distinguished by mass spectrometry alone. Chiral derivatization with an agent like (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) creates diastereomers with different physicochemical properties, allowing for their separation on a standard reverse-phase liquid chromatography column.[3][17]

Methodology:

-

Sample Preparation and Metabolite Extraction:

-

Cells: Wash cultured cells with ice-cold PBS. Add a cold extraction solvent (e.g., 80:20 methanol:water) and scrape the cells. Centrifuge to pellet debris and collect the supernatant.

-

Tissue: Homogenize frozen tissue in a cold extraction solvent. Centrifuge and collect the supernatant.

-

Serum/Plasma: Precipitate proteins by adding a cold solvent like methanol containing an internal standard (e.g., ¹³C₅-D-2-HG). Centrifuge and collect the supernatant.

-

-

Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator or a stream of nitrogen. This step is critical as water will interfere with the derivatization reaction.

-

Chiral Derivatization:

-

Prepare a fresh derivatization solution of DATAN in an aprotic solvent (e.g., 4:1 acetonitrile:acetic acid).

-

Add the derivatization reagent to the dried samples.

-

Incubate at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).

-

After incubation, cool the samples and evaporate the derivatization reagent to dryness.

-

-

Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried, derivatized samples in the initial mobile phase.

-

Inject the samples onto a C18 liquid chromatography column.

-

Separate the diastereomers using a suitable gradient of aqueous and organic mobile phases (e.g., water and acetonitrile with formic acid).

-

Detect and quantify the derivatized D- and L-2-HG using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

In Vitro Histone Demethylase (JmjC) Inhibition Assay

Objective: To determine the inhibitory effect of D-2-HG on the activity of a JmjC domain-containing histone demethylase.

Principle: Several assay formats can be used. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive, no-wash method. It relies on the proximity of donor and acceptor beads, which generates a signal when a specific antibody recognizes the demethylated histone substrate.

Methodology (AlphaLISA format):

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., HEPES buffer with Tween-20 and BSA).

-

Dilute the recombinant JmjC histone demethylase, a biotinylated histone peptide substrate (e.g., H3K36me3), α-ketoglutarate, Fe(II), and ascorbate in the assay buffer.

-

Prepare serial dilutions of D-2-hydroxyglutarate disodium salt.

-

-

Enzymatic Reaction:

-

In a 384-well plate, add the enzyme, the substrate mixture, and the different concentrations of D-2-HG.

-

Incubate the plate at room temperature to allow the demethylation reaction to proceed.

-

-

Detection:

-

Stop the reaction by adding a solution containing AlphaLISA acceptor beads conjugated to an antibody that specifically recognizes the demethylated product (e.g., anti-H3K36me2).

-

Incubate to allow for antibody-substrate binding.

-

Add streptavidin-coated donor beads, which will bind to the biotinylated histone peptide.

-

Incubate in the dark.

-

Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to the enzyme activity.

-

-

Data Analysis:

-

Plot the signal against the concentration of D-2-HG and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro TET Enzyme Inhibition Assay

Objective: To assess the inhibitory effect of D-2-HG on the hydroxylase activity of TET enzymes.

Principle: A dot blot-based assay can be used to visualize the generation of 5-hydroxymethylcytosine (5hmC) by TET enzymes. A DNA substrate containing 5-methylcytosine (5mC) is incubated with the TET enzyme in the presence or absence of D-2-HG. The resulting DNA is blotted onto a membrane and probed with an antibody specific for 5hmC.

Methodology (Dot Blot format):

-

Reaction Setup:

-

Prepare a reaction buffer containing HEPES, NaCl, Fe(II), α-KG, ascorbate, and DTT.

-

In separate tubes, combine the reaction buffer, a 5mC-containing DNA substrate (e.g., a PCR product or a synthetic oligonucleotide), and recombinant TET enzyme.

-

Add serial dilutions of D-2-hydroxyglutarate disodium salt to the respective tubes.

-

-

Enzymatic Reaction:

-

Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for the conversion of 5mC to 5hmC.

-

Stop the reaction by adding EDTA and purifying the DNA.

-

-

Dot Blotting:

-

Denature the DNA by heating.

-

Spot equal amounts of the purified DNA from each reaction onto a nitrocellulose or nylon membrane.

-

Crosslink the DNA to the membrane (e.g., by UV irradiation or baking).

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for 5hmC.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The signal intensity is proportional to the amount of 5hmC generated.

-

Broader Biological Roles and Therapeutic Implications

Beyond its direct impact on cancer cells, D-2-HG also plays a significant role in the tumor microenvironment. It has been shown to suppress T-cell proliferation and function, thereby contributing to immune evasion.[6] Additionally, D-2-HG can affect angiogenesis and neuronal activity in the brain.

The central role of D-2-HG in driving tumorigenesis in IDH-mutant cancers has made it a prime target for therapeutic intervention. Inhibitors of mutant IDH1 and IDH2 have been developed and have shown clinical efficacy in patients with AML and cholangiocarcinoma. These drugs work by blocking the production of D-2-HG, thereby restoring the function of α-KG-dependent dioxygenases and promoting cellular differentiation. The monitoring of D-2-HG levels in patients serves as a valuable pharmacodynamic and prognostic biomarker.[13][15]

Conclusion

D-2-hydroxyglutarate has transitioned from a metabolic curiosity to a clinically relevant oncometabolite. Its production by mutant IDH enzymes and subsequent inhibition of α-ketoglutarate-dependent dioxygenases represent a fundamental oncogenic mechanism. A thorough understanding of its biological significance, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of targeted therapies for IDH-mutant cancers. This technical guide provides a comprehensive resource for researchers and clinicians working to unravel the complexities of D-2-HG and translate this knowledge into improved patient outcomes.

References

- 1. Circulating oncometabolite 2-hydroxyglutarate is a potential surrogate biomarker in patients with isocitrate dehydrogenase-mutant intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. unclineberger.org [unclineberger.org]

- 9. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oncometabolites d- and l-2-Hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Circulating oncometabolite D-2-hydroxyglutarate enantiomer is a surrogate marker of isocitrate dehydrogenase-mutated intrahepatic cholangiocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the enantiomers of Disodium 2-hydroxypentanedioate

An In-Depth Technical Guide to the Enantiomers of Disodium 2-hydroxypentanedioate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, the salt of 2-hydroxyglutaric acid (2-HG), is a chiral molecule existing as D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG) enantiomers. While structurally similar to the central metabolite α-ketoglutarate (α-KG), these enantiomers exhibit profoundly different biological activities and have emerged as critical players in pathophysiology, particularly in cancer and rare metabolic disorders.[1] Gain-of-function mutations in isocitrate dehydrogenase (IDH) 1 and 2 lead to the neomorphic production of D-2-HG, which acts as an oncometabolite by competitively inhibiting α-KG-dependent dioxygenases, resulting in widespread epigenetic dysregulation.[2][3][4] L-2-HG, produced under hypoxic conditions, also functions as an oncometabolite and signaling molecule.[5][6] The accurate chiral separation and quantification of these enantiomers are paramount for both basic research and clinical diagnostics. This guide provides a comprehensive overview of the synthesis, analytical methodologies, and distinct biological roles of the 2-HG enantiomers, complete with detailed experimental protocols and pathway visualizations.

Introduction: The Significance of Chirality

2-Hydroxyglutaric acid is a five-carbon dicarboxylic acid featuring a chiral center at the second carbon, giving rise to two distinct stereoisomers: (R)-2-hydroxyglutarate (D-2-HG) and (S)-2-hydroxyglutarate (L-2-HG).[1] These enantiomers, while possessing identical physical properties in an achiral environment, are metabolized through separate enzymatic pathways and have vastly different physiological and pathological consequences.[5] Their structural similarity to α-ketoglutarate allows them to act as competitive inhibitors of a wide range of enzymes, most notably the α-KG-dependent dioxygenases, which include critical regulators of the epigenome such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[4][7]

The discovery that mutations in IDH1 and IDH2 lead to massive accumulation of D-2-HG established this molecule as a key "oncometabolite," a metabolite whose accumulation drives cancerous growth.[7][8] Both D- and L-2-HG are also implicated in the rare inherited metabolic diseases D- and L-2-hydroxyglutaric aciduria, respectively, characterized by severe neurological impairment.[1][5] This central role in disease necessitates robust and precise analytical methods to resolve and quantify these enantiomers independently.

Biosynthesis and Metabolism of 2-HG Enantiomers

The two enantiomers of 2-HG arise from distinct metabolic pathways.

-

(R)-2-Hydroxyglutarate (D-2-HG): In healthy cells, D-2-HG levels are typically very low. However, in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, somatic gain-of-function mutations occur in the active site of IDH1 or IDH2.[3][7] These mutations eliminate the enzyme's normal ability to convert isocitrate to α-KG and confer a new function: the NADPH-dependent reduction of α-KG to D-2-HG.[4][9] D-2-HG is cleared from cells via oxidation back to α-KG by the FAD-dependent mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH).[2][6]

-

(S)-2-Hydroxyglutarate (L-2-HG): L-2-HG is produced at low levels from the "promiscuous" activity of enzymes like malate dehydrogenase (MDH) and lactate dehydrogenase (LDH), which can reduce α-KG, particularly under conditions of hypoxia or acidic pH.[1][5] L-2-HG also accumulates in certain cancers, such as clear cell renal cell carcinoma, often due to the loss of its specific mitochondrial clearance enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH).[6]

Analytical Methodologies for Enantiomeric Resolution

The identical mass and similar physicochemical properties of D- and L-2-HG make their separation challenging. The primary analytical strategies involve chromatography coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR), using a chiral selector to differentiate the enantiomers.[10][11] This can be achieved through a chiral stationary phase, a chiral mobile phase additive, or chiral derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most common platform for 2-HG analysis. Several approaches exist for chiral separation.

-

Direct Separation with Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a column containing a chiral selector. Ristocetin A glycopeptide-based columns are effective for this purpose.[8][12] Similarly, chiral anion-exchange columns based on Cinchona alkaloids have been used to achieve baseline separation.[13]

-

Chiral Mobile Phase Additives: An alternative direct method involves adding a chiral selector to the mobile phase. This selector forms transient, diastereomeric complexes with the 2-HG enantiomers, which can then be resolved on a standard achiral column (e.g., ODS, C18).[14]

-

Indirect Separation via Chiral Derivatization: In this approach, the 2-HG enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be easily separated on a standard achiral column. A common agent for this is (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN).[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and resolution but requires that the analytes be volatile and thermally stable. For 2-HG, this necessitates a derivatization step to cap the polar carboxyl and hydroxyl groups. Chiral resolution can be achieved by using a chiral GC column or by employing a chiral derivatization agent, such as l-menthol, followed by separation on a standard achiral column.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can also be used to distinguish and quantify 2-HG enantiomers. This method relies on chiral derivatization, typically with DATAN, to form diastereomers.[16] The resulting diastereomers have distinct chemical shifts in the NMR spectrum, allowing for their resolution and quantification without the need for chromatographic separation.[10]

Data Presentation and Experimental Protocols

Table 1: Comparison of Chiral LC-MS Methodologies for 2-HG Analysis

| Method | Stationary Phase | Mobile Phase / Derivatizing Agent | D-Enantiomer (L-Enantiomer) Retention Time | Resolution (Rs) | Reference |

| Chiral Mobile Phase Additive | ODS (C18) | 1 mM Copper(II) acetate, 2 mM N,N-dimethyl-L-phenylalanine in 10% aq. methanol | Not specified, but separated in <15 min | 1.93 | [14] |

| Chiral Stationary Phase | Ristocetin A | Polar ionic mobile phase | ~4.95 min (~5.5 min) | Baseline | [8][12] |

| Chiral Derivatization | C18 | (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) | Varies based on gradient | >0.9 (R²) | [15] |

Detailed Experimental Protocols

This protocol is adapted from J-Stage (2018).[14]

-

Mobile Phase Preparation: Prepare a solution of 1 mM copper(II) acetate and 2 mM N,N-dimethyl-L-phenylalanine in a water/methanol mixture (90/10, v/v).

-

Chromatographic System: Use a standard High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

-

Stationary Phase: Employ a standard octadecylsilane (ODS) column.

-

LC Conditions:

-

Flow Rate: 1.0 mL/min (typical, requires optimization).

-

Column Temperature: 20 °C.

-

Injection Volume: 10 µL.

-

-

MS Detection: Utilize electrospray ionization (ESI) in negative ion mode, monitoring for the m/z transition of 2-HG.

-

Procedure: Equilibrate the column with the mobile phase. Inject the prepared sample (e.g., deproteinized plasma or urine extract). The chiral additives form diastereomeric complexes with the 2-HG enantiomers in-line, allowing for their separation on the achiral ODS column. Baseline separation is typically achieved within 15 minutes.[14]

This protocol is adapted from Agilent Technologies (2018) and Oldham et al. (2016).[15][18]

-

Sample Preparation: Extract metabolites from biological samples (e.g., plasma, cell culture) using an 80% methanol solution. Evaporate the extract to dryness.

-

Derivatization:

-

Reconstitute the dried extract in a solution containing the derivatizing agent, (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN). The reaction is often facilitated by a catalyst like pyridine or by adding lactate.[16][18]

-

Incubate the mixture to allow the reaction to proceed to completion, forming diastereomeric esters.

-

-

Chromatographic System: Use a standard HPLC or UPLC system with a mass spectrometer.

-

Stationary Phase: Employ a standard C18 reversed-phase column.

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a suitable gradient from high aqueous to high organic to elute the derivatized compounds.

-

-

MS Detection: Use ESI in negative or positive ion mode to monitor for the specific m/z transitions of the DATAN-derivatized D- and L-2-HG.

-

Quantification: Generate standard curves using racemic and pure enantiomer standards subjected to the same derivatization procedure.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. portlandpress.com [portlandpress.com]

- 2. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 3. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 8. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 9. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. agilent.com [agilent.com]

- 16. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Oncometabolite Disodium 2-Hydroxypentanedioate: A Technical Guide to its Role in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium 2-hydroxypentanedioate, more commonly known as 2-hydroxyglutarate (2-HG), has emerged as a critical oncometabolite, directly linking aberrant metabolism to tumorigenesis. The discovery of its accumulation in various cancers, primarily those with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, has reshaped our understanding of cancer biology. This technical guide provides an in-depth overview of the core mechanisms by which 2-HG drives cancer, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development.

Introduction: The Genesis of an Oncometabolite

Mutations in the metabolic enzymes IDH1 and IDH2 are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG), which can accumulate to millimolar concentrations within tumor cells.[1][2] While D-2-HG is the more studied enantiomer, L-2-hydroxyglutarate (L-2-HG) has also been implicated as an oncometabolite, particularly in clear cell renal cell carcinoma.[3] The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of a wide range of α-KG-dependent dioxygenases, leading to profound downstream effects on cellular epigenetics, DNA repair, and signaling pathways.[1][2][3]

Quantitative Data: The Impact of 2-HG on Cellular Processes

The accumulation of 2-HG in cancer cells and its inhibitory effects on key enzymes have been quantified in numerous studies. The following tables summarize these critical data points.

Table 1: Concentrations of 2-Hydroxyglutarate in IDH-Mutant Tumors

| Tumor Type | Enantiomer | Concentration Range | Reference |

| Glioma (IDH-mutant) | D-2-HG | 5 - 35 µmol/g (mM) | |

| Glioma (IDH-mutant) | D-2-HG | Median 5.077 mM | |

| Glioma (IDH-wild-type) | D-2-HG | Median 0.000 mM | [3] |

| Acute Myeloid Leukemia (IDH1/2-mutant) | D-2-HG | Significantly elevated vs. wild-type | [4] |

| Cholangiocarcinoma (IDH-mutant) | D-2-HG | Elevated in tumor tissue and circulation | [5] |

Table 2: Inhibitory Activity (IC50) of 2-Hydroxyglutarate on α-Ketoglutarate-Dependent Dioxygenases

| Enzyme | Substrate | Enantiomer | IC50 (µM) | Reference |

| Histone Demethylases (KDMs) | ||||

| JMJD2A | H3K9me3 | D-2-HG | ~25 | [6] |

| JMJD2C | H3K9me3/H3K36me3 | D-2-HG | 79 ± 7 | [3] |

| KDM4C | H3K9me3 | R-2-HG | Potent inhibitor | [7] |

| KDM5A | H3K4me3 | R-2-HG | < 1000 | [2] |

| KDM5C | H3K4me3 | R-2-HG | < 1000 | [2] |

| KDM5D | H3K4me3 | R-2-HG | < 1000 | [2] |

| TET DNA Hydroxylases | ||||

| TET1 | 5-mC | D-2-HG | Weak inhibitor | [8] |

| TET1 | 5-mC | L-2-HG | More potent than D-2-HG | [8] |

| TET2 | 5-mC | D-2-HG | 5300 | [9] |

| TET2 | 5-mC | R-2-HG | 13 - 15 | [9] |

| TET2 | 5-mC | S-2-HG | 13 - 15 | [9] |

| Other Dioxygenases | ||||

| Prolyl Hydroxylase Domain 2 (PHD2) | HIF-1α | D-2-HG | 7300 | [10] |

| Prolyl Hydroxylase Domain 2 (PHD2) | HIF-1α | L-2-HG | 419 ± 150 | [3] |

| ALKBH2 | Alkylated DNA | D-2-HG | Significant inhibition | [9] |

| ALKBH3 | Alkylated DNA | D-2-HG | Significant inhibition | [9] |

Core Mechanisms of 2-HG-Mediated Oncogenesis

The primary mechanism by which 2-HG promotes tumorigenesis is through the competitive inhibition of α-KG-dependent dioxygenases. This inhibition leads to a cascade of downstream effects that alter the epigenetic landscape, impair DNA repair, and dysregulate cellular signaling.

Epigenetic Reprogramming

2-HG's most profound impact is on the epigenome. By inhibiting Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases (KDMs), 2-HG leads to widespread hypermethylation of both DNA and histones.[1][11]

-

DNA Hypermethylation: Inhibition of TET enzymes, which are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms, results in a global increase in DNA methylation.[12] This hypermethylation can lead to the silencing of tumor suppressor genes.

-

Histone Hypermethylation: Inhibition of JmjC-domain containing histone demethylases leads to the accumulation of repressive histone marks, such as H3K9me3 and H3K27me3, altering chromatin structure and gene expression to favor a more undifferentiated cellular state.[7][12]

Caption: 2-HG competitively inhibits α-KG-dependent dioxygenases.

Impaired DNA Repair

2-HG has been shown to impair homologous recombination (HR), a critical DNA double-strand break repair pathway, leading to a "BRCAness" phenotype. This is thought to occur through the inhibition of α-KG-dependent enzymes involved in the DNA damage response. The resulting homologous recombination deficiency (HRD) renders cancer cells more sensitive to therapies like PARP inhibitors.

Caption: 2-HG-induced homologous recombination deficiency.

Dysregulation of HIF-1α Signaling

The stability of the hypoxia-inducible factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. While some studies suggest that 2-HG can inhibit PHDs, leading to the stabilization of HIF-1α and a pseudohypoxic state, other reports indicate that D-2-HG can paradoxically stimulate PHD activity.[3][13] The precise role of 2-HG in regulating HIF-1α signaling appears to be context-dependent.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying the role of 2-HG in cancer. This section provides detailed protocols for key experiments.

Quantification of 2-Hydroxyglutarate by LC-MS/MS

Objective: To accurately quantify the levels of D-2-HG and L-2-HG in biological samples (tissues, cells, or biofluids).

Principle: This method utilizes liquid chromatography (LC) to separate the two enantiomers of 2-HG, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification. Chiral derivatization is often employed to enhance the separation of the enantiomers on a standard reverse-phase column.

Caption: Workflow for 2-HG quantification by LC-MS/MS.

Materials:

-

LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)

-

C18 reverse-phase column

-

(+)-o,o-diacetyl-l-tartaric anhydride (DATAN)

-

Acetonitrile, methanol, formic acid, acetic acid (LC-MS grade)

-

Internal standards (e.g., 13C-labeled D-2-HG)

-

Biological samples (e.g., tumor tissue, cell pellets)

Procedure:

-

Sample Preparation:

-

For tissues, homogenize in a suitable buffer (e.g., 80% methanol).

-

For cells, lyse the cell pellet.

-

Perform a protein precipitation step (e.g., with cold methanol).

-

Centrifuge to pellet debris and collect the supernatant.

-

Spike with the internal standard.

-

-

Derivatization:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solution of DATAN in an appropriate solvent (e.g., 50 mg/mL in methylene chloride and acetic acid, 4:1 v/v).

-

Incubate at 75°C for 30 minutes to allow the derivatization reaction to proceed.

-

Dry the sample again and reconstitute in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto the LC system.

-

Separate the diastereomers using a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile).

-

Perform MS/MS analysis in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for D-2-HG, L-2-HG, and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of D-2-HG and L-2-HG.

-

Quantify the amount of each enantiomer in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

-

Histone Demethylase Activity Assay

Objective: To measure the inhibitory effect of 2-HG on the activity of a specific histone demethylase.

Principle: A common method is the formaldehyde dehydrogenase-coupled fluorescent assay. The histone demethylase removes a methyl group from a methylated histone substrate, producing formaldehyde. Formaldehyde dehydrogenase then oxidizes the formaldehyde, reducing NAD+ to the fluorescent NADH, which can be quantified.

Materials:

-

Recombinant histone demethylase (e.g., JMJD2A)

-

Methylated histone peptide substrate (e.g., H3K9me3 peptide)

-

Formaldehyde dehydrogenase

-

NAD+

-

2-HG (D- and/or L-enantiomer)

-

α-Ketoglutarate, Fe(II), Ascorbate

-

Fluorescence plate reader

Procedure:

-

Prepare Reaction Mix: In a microplate well, combine the assay buffer, recombinant histone demethylase, α-KG, Fe(II), and ascorbate.

-

Add Inhibitor: Add varying concentrations of 2-HG to the appropriate wells. Include a no-inhibitor control.

-

Initiate Reaction: Add the methylated histone peptide substrate to all wells to start the demethylation reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Detect Formaldehyde: Add the formaldehyde detection reagent containing formaldehyde dehydrogenase and NAD+.

-

Measure Fluorescence: Incubate for a further period to allow for the conversion of formaldehyde to NADH. Measure the fluorescence of NADH (Excitation ~340 nm, Emission ~460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 2-HG compared to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

TET Enzyme Activity Assay

Objective: To determine the effect of 2-HG on the activity of TET enzymes.

Principle: This can be assessed using an ELISA-based colorimetric or fluorometric assay. A DNA substrate containing 5-methylcytosine (5mC) is immobilized on a microplate. The TET enzyme converts 5mC to 5-hydroxymethylcytosine (5hmC). The newly formed 5hmC is then detected using a specific antibody, and the signal is quantified.

Materials: